Cas no 1706461-36-0 (3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one)

3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one 化学的及び物理的性質
名前と識別子
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- 3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one
- 3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
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- インチ: 1S/C9H6Br2N2O/c10-7-5-13(9(14)8(7)11)6-2-1-3-12-4-6/h1-4H,5H2
- InChIKey: CNFZODPTITYMTP-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CN=C2)CC(Br)=C(Br)C1=O
3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM508468-1g |
3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one |
1706461-36-0 | 97% | 1g |
$396 | 2023-01-10 | |
Ambeed | A320786-1g |
3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one |
1706461-36-0 | 97% | 1g |
$400.0 | 2024-04-23 |
3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-oneに関する追加情報
Introduction to 3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one (CAS No. 1706461-36-0) and Its Emerging Applications in Chemical Biology
3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one (CAS No. 1706461-36-0) is a structurally unique heterocyclic compound that has garnered significant attention in the field of chemical biology due to its distinct pharmacophoric features. The compound belongs to the pyrrole-pyridine class of scaffolds, which are widely recognized for their role in modulating biological pathways and have been extensively explored in drug discovery initiatives. The presence of bromine substituents at the 3 and 4 positions of the pyridine ring, coupled with the dihydropyrrolone moiety, imparts a high degree of structural complexity and functional diversity, making it an attractive candidate for further investigation.
The pyrrol-2-one core is a well-documented pharmacophore in medicinal chemistry, often associated with bioactive molecules that exhibit anti-inflammatory, antimicrobial, and anticancer properties. In particular, the 3,4-dibromo substitution pattern enhances the electrophilicity of the ring system, facilitating interactions with nucleophilic targets such as enzymes and receptors. This feature has been leveraged in the design of small-molecule inhibitors targeting various therapeutic pathways.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to systematically evaluate the biological activity of compounds like 3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one. Studies indicate that this compound exhibits promising interactions with enzymes involved in metabolic disorders and cancer progression. For instance, preliminary docking studies have suggested that it may inhibit the activity of protein kinase C (PKC) isoforms, which are known to play a crucial role in cell signaling pathways associated with tumorigenesis.
The dihydropyrrolone moiety contributes to the compound's solubility and bioavailability, making it a viable candidate for further preclinical development. Additionally, the bromine atoms serve as handles for further chemical modifications, allowing for derivatization into more potent analogs with tailored pharmacokinetic profiles. This adaptability has been exploited in several synthetic campaigns aimed at optimizing potency and selectivity against specific biological targets.
In light of these findings, researchers are increasingly interested in exploring the potential of 3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one as a lead compound for novel therapeutic agents. Its unique structural features and demonstrated biological activity position it as a valuable asset in ongoing drug discovery efforts. As computational methods continue to refine our understanding of molecular interactions, compounds like this are expected to play a pivotal role in addressing unmet medical needs across multiple disease indications.
The integration of machine learning algorithms into virtual screening protocols has further accelerated the evaluation of such compounds. By leveraging large datasets and predictive models, researchers can rapidly identify potential binding partners and assess the likelihood of success in experimental validation. This synergy between computational predictions and experimental validation is exemplified by recent studies where 3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one was identified as a hit compound through this approach.
Moreover, the compound's ability to modulate protein-protein interactions has opened new avenues for therapeutic intervention. For example, it has been hypothesized that it may interfere with the assembly of protein complexes involved in cellular proliferation and survival pathways. Such interactions are often dysregulated in diseases like cancer and neurodegenerative disorders, making them prime targets for small-molecule disruption.
The synthesis of 3,4-Dibromo-1-pyridin-3-yl-1,5-dihydro-pyrrol-2-one presents an intriguing challenge due to its complex stereochemistry and functional groups. However, advances in synthetic methodology have made it more accessible than previously thought. Recent publications detail efficient multi-step routes that incorporate key transformations such as bromination at specific positions on the pyridine ring followed by cyclization to form the dihydropyrrolone core.
The growing body of evidence supporting the biological relevance of this compound underscores its potential as a scaffold for future drug development. Researchers are particularly interested in its ability to cross-react with multiple targets within a given pathway, offering a strategy for polypharmacological intervention. This approach holds promise for addressing complex diseases where modulation of multiple signaling axes is required.
In conclusion, 3,4-Dibromo-*pyridin*-3-yl-*1,5-dihydro-*pyrrol-2-one* (CAS No. 1706461-36-0) represents a compelling example of how structural innovation can drive progress in chemical biology. Its unique combination of pharmacophoric elements makes it an attractive candidate for further exploration, both computationally and experimentally, toward novel therapeutic applications across various disease areas.
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